2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde
Description
2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde (CAS: 1565712-50-6) is a fluorinated pyrimidine derivative characterized by a 2,2-difluoroethoxy substituent at position 2 and a formyl group (-CHO) at position 5 of the pyrimidine ring. The compound’s molecular formula is estimated as C₇H₆F₂N₂O₂, with a molecular weight of approximately 188.13 g/mol (calculated). Its structure combines the electron-withdrawing effects of fluorine atoms with the reactivity of the aldehyde group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Commercial availability is confirmed through suppliers like Accela, with pricing ranging from $171.00/0.1g to $550.00/1g .
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-6(9)4-13-7-10-1-5(3-12)2-11-7/h1-3,6H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXNVYRYPBDKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OCC(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde typically involves the reaction of 2,2-difluoroethanol with pyrimidine-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions, forming secondary alcohols or coupling products. For example:
-
Grignard or Organometallic Additions :
In a reaction analogous to 2-methoxypyrimidine-5-carbaldehyde , the compound reacts with organolithium reagents (e.g., n-BuLi) to form alcohols. For instance:Yields for similar reactions range from 30% to 60%, depending on steric and electronic factors.
-
Thiazole Coupling :
Under lithiation conditions (-78°C, THF), the aldehyde reacts with bromothiazole derivatives to form biheterocyclic compounds . The electron-withdrawing difluoroethoxy group enhances electrophilicity, potentially improving reactivity compared to methoxy analogues.
Oxidation and Reduction
The aldehyde group is redox-active:
-
Oxidation to Carboxylic Acid :
Oxidation with agents like KMnO₄ or CrO₃ converts the aldehyde to 2-(2,2-difluoroethoxy)pyrimidine-5-carboxylic acid, structurally related to PubChem CID 53417026 . This reaction is critical for synthesizing bioactive analogues. -
Reduction to Alcohol :
Reduction with NaBH₄ or LiAlH₄ yields 2-(2,2-difluoroethoxy)pyrimidine-5-methanol, a precursor for further functionalization .
Condensation Reactions
The aldehyde participates in imine and hydrazone formations:
-
Schiff Base Formation :
Reaction with primary amines (e.g., aniline) produces imines, useful as intermediates in drug design: -
Hydrazone Synthesis :
Condensation with hydrazines forms hydrazones, which are precursors for heterocycles like pyrazoles.
Cross-Coupling Reactions
The pyrimidine core and aldehyde group enable participation in metal-catalyzed couplings:
-
Suzuki-Miyaura Coupling :
After conversion to a boronic ester via Miyaura borylation, the compound couples with aryl halides under Pd catalysis . For example: -
Ullmann-Type Couplings :
The aldehyde can act as a directing group for C–H activation, facilitating couplings with aryl halides under Cu or Pd catalysis.
Cyclization and Heterocycle Formation
The aldehyde participates in annulation reactions:
-
Pyrimidine-Fused Rings :
Reaction with amidines or urea under acidic conditions forms fused pyrimidine derivatives (e.g., quinazolines) . -
Triazine Formation :
Oxidative annulation with amidines and ketones yields functionalized pyrimidines .
Electrophilic Aromatic Substitution
The electron-deficient pyrimidine ring undergoes selective substitution:
-
Halogenation :
Chlorination or bromination occurs at the 4-position of the pyrimidine ring, directed by the electron-withdrawing substituents.
Reaction Data and Conditions
Mechanistic Insights
-
Electronic Effects : The 2,2-difluoroethoxy group withdraws electron density via inductive effects, activating the pyrimidine ring for electrophilic substitution and enhancing the aldehyde’s electrophilicity.
-
Steric Considerations : The difluoroethoxy group’s steric bulk may hinder reactions at the 4- and 6-positions of the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry
Cancer Treatment
One of the primary applications of 2-(2,2-difluoroethoxy)pyrimidine-5-carbaldehyde is in the development of pharmaceuticals targeting cancer. Research indicates that pyrimidine derivatives can modulate immune responses and enhance the efficacy of existing cancer therapies. For instance, compounds similar to this compound have been investigated for their potential in treating various cancers, including melanoma and lung cancer, by acting as antagonists to prostaglandin E receptors (EP2 and EP4) .
Table 1: Cancer Types Targeted by Pyrimidine Derivatives
| Cancer Type | Mechanism |
|---|---|
| Melanoma | Immune modulation through EP receptor antagonism |
| Lung Cancer | Combination with chemotherapy to enhance treatment efficacy |
| Bladder Cancer | Targeting tumor growth via metabolic pathways |
| Gastrointestinal Cancers | Modulation of inflammatory responses |
Antiviral Properties
Recent studies have explored the antiviral potential of pyrimidine derivatives, including this compound. These compounds have shown promise in inhibiting viral replication mechanisms, making them candidates for further research in antiviral drug development .
Synthesis and Chemical Reactions
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Research has documented the conditions under which these compounds can be synthesized effectively, providing valuable insights for laboratories focusing on organic synthesis .
Table 2: Synthesis Conditions for Pyrimidine Derivatives
| Reagent | Conditions | Yield (%) |
|---|---|---|
| n-butyllithium | -78 °C in THF | 32 |
| 4-bromothiazole | Stirred solution under nitrogen atmosphere | Not specified |
Future Research Directions
The ongoing exploration of this compound in various therapeutic contexts suggests several future research directions:
- Combination Therapies: Investigating the effects of combining this compound with existing chemotherapeutics to enhance efficacy.
- Mechanistic Studies: Understanding the detailed mechanisms by which this compound exerts its biological effects, particularly in immune modulation.
- Broader Applications: Expanding research into other diseases beyond cancer where this compound may play a therapeutic role.
Case Studies
Several case studies highlight the effectiveness of pyrimidine derivatives in clinical settings:
- A study demonstrated that a related pyrimidine compound significantly improved patient outcomes when used alongside traditional chemotherapy for lung cancer patients.
- Another investigation revealed that pyrimidine derivatives could effectively reduce tumor size in preclinical models of melanoma.
These findings underscore the potential of this compound as a versatile compound in modern medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes by interacting with their active sites. The difluoroethoxy group can enhance the compound’s binding affinity and specificity for its molecular targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (CAS: 960198-49-6)
- Molecular Formula : C₁₁H₆F₂N₂O
- Molecular Weight : 220.175 g/mol
- Key Properties : LogP = 2.234, PSA = 42.85 Ų
- Comparison : Replacing the 2,2-difluoroethoxy group with a 2,5-difluorophenyl moiety increases molecular weight and lipophilicity (higher LogP). The phenyl group enhances aromatic interactions but reduces polarity compared to the ethoxy chain.
2,4-Dimethoxypyrimidine-5-carbaldehyde (CAS: 52606-02-7)
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic Acid (CAS: 944905-08-2)
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (CAS: 770-31-0)
- Molecular Formula : C₆H₆N₃OS
- Key Properties : Structural similarity score = 0.83
- Comparison: The methylthio (-SMe) and amino (-NH₂) groups introduce nucleophilic and hydrogen-bonding capabilities, contrasting with the electrophilic aldehyde and fluorinated alkoxy groups in the target compound.
Physicochemical and Functional Comparisons
Table 1: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Functional Groups |
|---|---|---|---|---|---|---|
| 2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde | 1565712-50-6 | C₇H₆F₂N₂O₂ | 188.13* | ~1.5† | ~55† | -OCH₂CHF₂, -CHO |
| 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde | 960198-49-6 | C₁₁H₆F₂N₂O | 220.175 | 2.234 | 42.85 | -C₆H₃F₂, -CHO |
| 2,4-Dimethoxypyrimidine-5-carbaldehyde | 52606-02-7 | C₇H₇N₂O₃ | 183.15 | ~0.8† | ~60† | -OCH₃ (positions 2,4), -CHO |
| 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid | 944905-08-2 | C₇H₅F₃N₂O₃ | 234.12 | ~1.0† | ~75† | -OCH₂CF₃, -COOH |
| 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0 | C₆H₆N₃OS | 184.21 | ~0.5† | ~90† | -NH₂, -SMe, -CHO |
*Calculated; †Estimated based on substituent contributions.
Key Observations:
Lipophilicity : Fluorinated alkoxy groups (e.g., -OCH₂CHF₂) moderately increase LogP compared to methoxy (-OCH₃) or carboxylic acid (-COOH) groups.
Polar Surface Area (PSA): Aldehyde and ethoxy groups contribute to PSA, but amino or carboxylic acid substituents (e.g., in 770-31-0 or 944905-08-2) significantly enhance polarity.
Synthetic Utility: The 2,2-difluoroethoxy group in the target compound balances lipophilicity and metabolic stability, making it favorable for agrochemical applications (e.g., Penoxsulam, a herbicide with a related structure ).
Biological Activity
2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a difluoroethoxy group and an aldehyde functional group. Its molecular formula is , and it has been studied for its interaction with various biological targets.
Anticancer Activity
Research indicates that pyrimidine derivatives can exhibit significant anticancer properties. A study on related pyrimidine compounds demonstrated that modifications to the pyrimidine structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against cancer cell lines such as HeLa and MCF-7 .
Table 1: Cytotoxicity of Pyrimidine Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Pyrimidine Derivative A | MCF-7 | 45 |
| Pyrimidine Derivative B | HCT-116 | 6 |
Antibacterial and Antifungal Properties
Pyrimidines have also been reported to possess antibacterial and antifungal activities. The introduction of specific substituents in the pyrimidine ring can enhance these properties. In particular, studies have shown that certain pyrimidine derivatives exhibit potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Activity
A recent investigation assessed the antibacterial efficacy of several pyrimidine derivatives, including those structurally related to this compound. The results indicated that these compounds could inhibit bacterial growth effectively with varying degrees of potency depending on their structural modifications.
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Studies suggest that pyrimidines may act by inhibiting key enzymes or pathways associated with cancer cell metabolism or bacterial growth. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Q & A
What analytical techniques are recommended to confirm the structure and purity of 2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the aldehyde proton (δ ~9.5–10 ppm) and pyrimidine ring protons. The difluoroethoxy group’s F NMR signals can resolve splitting patterns due to coupling between fluorine atoms .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ ~250–300 nm) to assess purity. Gradient elution using acetonitrile/water is typical for polar heterocycles .
- Mass Spectrometry (MS): ESI-MS or HRMS can verify molecular weight (expected [M+H] at m/z 203.06) and fragmentation patterns .
- Infrared Spectroscopy (IR): Confirm the aldehyde C=O stretch (~1700 cm) and C-F stretches (1100–1250 cm) .
How can the yield of this compound be optimized during nucleophilic substitution reactions?
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the ethoxy group. Evidence from penoxsulam synthesis shows DMF improved reaction rates for similar intermediates .
- Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) or mild bases (KCO) facilitate deprotonation and stabilize transition states .
- Temperature Control: Reactions at 60–80°C balance kinetics and side-product formation. Higher temperatures may degrade the aldehyde group .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures can isolate the product effectively .
How does the difluoroethoxy group’s electron-withdrawing nature influence pyrimidine ring reactivity?
Answer:
The difluoroethoxy group (-OCHCFH) exerts an electron-withdrawing inductive effect, which:
- Deactivates the pyrimidine ring , reducing susceptibility to electrophilic substitution at the 4- and 6-positions.
- Directs electrophiles to the 5-position (para to the aldehyde), as seen in sulfonamide formation in penoxsulam synthesis .
- Enhances stability of intermediates by lowering electron density, reducing unwanted oxidation or dimerization .
What challenges arise in maintaining the compound’s stability under varying pH, and how can they be addressed?
Answer:
- Acidic Conditions: Protonation of the pyrimidine nitrogen may lead to ring-opening. Stabilize with buffered solutions (pH 6–8) .
- Basic Conditions: Aldehyde groups can undergo Cannizzaro reactions. Use inert atmospheres (N) and avoid strong bases .
- Storage Recommendations: Store at –20°C in amber vials under desiccant (silica gel) to prevent moisture absorption and photodegradation .
What synthetic routes are reported for introducing difluoroethoxy moieties into pyrimidines?
Answer:
- Nucleophilic Aromatic Substitution: React 5-chloropyrimidine-5-carbaldehyde with 2,2-difluoroethanol under basic conditions (e.g., NaH/DMF) .
- Cross-Coupling: Palladium-catalyzed C-O coupling (e.g., Pd(OAc)/Xantphos) between fluorinated alcohols and halogenated pyrimidines, though yields may vary .
- Comparative Advantages: Nucleophilic substitution is cost-effective for lab-scale synthesis, while cross-coupling offers regioselectivity for complex systems .
How can computational methods predict regioselectivity in electrophilic substitutions on this compound?
Answer:
- Density Functional Theory (DFT): Calculate Fukui indices or electrostatic potential maps to identify electron-deficient regions. For example, the 5-position (aldehyde-adjacent) is most reactive due to conjugation with the electron-withdrawing groups .
- Molecular Dynamics (MD): Simulate solvent effects on transition states to optimize reaction conditions (e.g., solvent polarity’s role in directing electrophiles) .
What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
How can competing reaction pathways be controlled during functionalization of the aldehyde group?
Answer:
- Protective Groups: Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol/H) during nucleophilic substitutions on the pyrimidine .
- Selective Reducing Agents: Use NaBH for aldehyde reduction to alcohol without affecting the difluoroethoxy group .
- Kinetic Control: Low-temperature reactions (<0°C) favor nucleophilic addition to the aldehyde over oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
